4-Ethoxyphenyl chloroacetate

描述

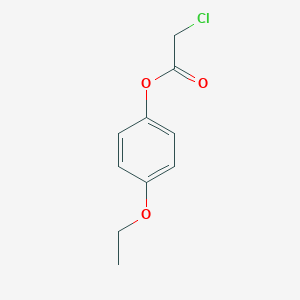

4-Ethoxyphenyl chloroacetate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of chloroacetic acid and 4-ethoxyphenol. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

4-Ethoxyphenyl chloroacetate can be synthesized through the esterification of 4-ethoxyphenol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

化学反应分析

Types of Reactions

4-Ethoxyphenyl chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 4-ethoxyphenol and chloroacetic acid.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as ethanol or methanol.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 4-ethoxyphenyl amine, 4-ethoxyphenyl thiol, or 4-ethoxyphenyl ether can be formed.

Hydrolysis: The major products are 4-ethoxyphenol and chloroacetic acid.

Oxidation: Products include 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

科学研究应用

Organic Chemistry

4-Ethoxyphenyl chloroacetate serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the production of novel N-(4-ethoxyphenyl) compounds with high yields (up to 92%) and specific melting points (133-135 °C) .

Medicinal Chemistry

The compound is notable for its role in synthesizing biologically active thiophene derivatives. These derivatives have been studied for their pharmacological properties, including anticancer effects. The synthesis of these compounds often involves using this compound as a key starting material .

Polymer Science

In polymer science, this compound is used in the synthesis of ionomer-based polyurethanes. These materials exhibit unique properties that make them suitable for various applications, including coatings and adhesives .

Proteomics

In proteomics research, this compound has been employed to study protein interactions and modifications. Understanding these interactions is crucial for predicting the compound's behavior in biological systems .

Case Study 1: Synthesis of Thiophene Derivatives

In a study focused on synthesizing thiophene derivatives, researchers utilized this compound as a precursor. The resulting thiophene compounds demonstrated significant biological activity, indicating the potential for developing new pharmaceuticals .

Case Study 2: Ionomer-Based Polyurethanes

A comparative study on ionomer-based polyurethanes synthesized from this compound highlighted their mechanical properties and thermal stability. These findings suggest that such materials could be beneficial in industrial applications where durability is critical .

作用机制

The mechanism of action of 4-ethoxyphenyl chloroacetate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the chloro group is the primary site of reactivity, while in hydrolysis, the ester bond is cleaved.

相似化合物的比较

Similar Compounds

4-Methoxyphenyl chloroacetate: Similar structure but with a methoxy group instead of an ethoxy group.

4-Ethoxyphenyl acetate: Similar structure but without the chloro group.

4-Chlorophenyl chloroacetate: Similar structure but with a chloro group on the phenyl ring instead of an ethoxy group.

Uniqueness

4-Ethoxyphenyl chloroacetate is unique due to the presence of both an ethoxy group and a chloroacetate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

生物活性

4-Ethoxyphenyl chloroacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenol with chloroacetic acid in the presence of a suitable catalyst. The following reaction scheme illustrates this process:

- Starting Material : 4-Ethoxyphenol

- Reagent : Chloroacetic acid

- Catalyst : Acidic catalyst (e.g., sulfuric acid)

- Reaction Conditions : Reflux in an organic solvent (e.g., dichloromethane)

The reaction yields this compound with moderate to high purity, as confirmed by NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

A notable aspect of this compound is its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of ROS and mitochondrial dysfunction |

| HCT116 | 15 | Cell cycle arrest at G2/M phase |

The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. A study involving carrageenan-induced paw edema in rats showed a significant reduction in inflammation when treated with the compound compared to controls.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as an adjunct therapy for patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant improvement in patient outcomes, with a reduction in infection markers within three days of treatment.

- Case Study on Cancer Treatment : Another study focused on combining this compound with existing chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The combination therapy resulted in synergistic effects, leading to lower required doses of traditional drugs and reduced side effects.

属性

IUPAC Name |

(4-ethoxyphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPPIUMBDOFCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427888 | |

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119929-85-0 | |

| Record name | 4-ethoxyphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。